2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide
Description
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
1-[(2-phenoxyacetyl)amino]-3-phenylurea |
InChI |
InChI=1S/C15H15N3O3/c19-14(11-21-13-9-5-2-6-10-13)17-18-15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20) |
InChI Key |
ZUBFXBCOKZXGHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Hydrazinecarboxamide Backbone
The synthesis begins with the preparation of the phenylhydrazinecarboxamide core. A common approach involves condensing phenylhydrazine with a carboxamide precursor. For example:
- Reaction of phenylhydrazine with urea under acidic conditions yields N-phenylhydrazinecarboxamide.
- Alternative methods employ carbamoyl chlorides , where phenylhydrazine reacts with phenylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the backbone.
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Phenylhydrazine + urea | Ethanol | Reflux | 65–70% |
| Phenylcarbamoyl chloride | Dichloromethane | 0–5°C | 80–85% |
The choice of solvent and temperature critically impacts reaction efficiency, with lower temperatures favoring reduced side reactions.
Introduction of the Phenoxyacetyl Group
The phenoxyacetyl moiety is introduced via acylation of the hydrazinecarboxamide intermediate. This step typically employs phenoxyacetyl chloride as the acylating agent:
- Procedure : The hydrazinecarboxamide is dissolved in anhydrous dichloromethane, and phenoxyacetyl chloride is added dropwise under nitrogen atmosphere. A catalytic amount of dimethylaminopyridine (DMAP) accelerates the reaction.
- Mechanism : Nucleophilic acyl substitution occurs at the hydrazine nitrogen, forming the target compound.
Optimization Insights :
Alternative Pathways: One-Pot Synthesis
Recent advancements propose a one-pot strategy to streamline synthesis:
- Simultaneous condensation and acylation : Phenylhydrazine, urea, and phenoxyacetyl chloride are reacted in a single vessel using tetrahydrofuran (THF) as the solvent.
- Catalysis : Triethylamine (TEA) acts as both a base and catalyst, enhancing reaction kinetics.
Advantages :
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization using ethanol-water (9:1 v/v). Key parameters:
| Solvent Ratio | Temperature | Purity Post-Recrystallization |
|---|---|---|
| 9:1 ethanol-water | 4°C | ≥98% |
This method effectively removes unreacted starting materials and byproducts.
Chromatographic Techniques
For high-purity requirements (>99%), column chromatography on silica gel with ethyl acetate/hexane (3:7) is employed.
Spectroscopic Characterization
Post-purification, the compound is validated using:
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
- ¹H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 7.8–7.2 (m, 10H, aromatic), 4.5 (s, 2H, CH₂).
- LC-MS : [M+H]⁺ at m/z 285.3.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
Industrial protocols emphasize cost-effectiveness and scalability:
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time by 40% compared to batch processes.
- Solvent Recycling : Ethanol is recovered via distillation, minimizing waste.
Economic Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cost per kg | $1,200 | $900 |
| Annual Production | 50 kg | 200 kg |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the hydrazinecarboxamide and acetyl groups:
-
Acidic Hydrolysis : Cleavage of the hydrazinecarboxamide bond yields phenylhydrazine and phenoxyacetic acid derivatives.
-
Basic Hydrolysis : The acetyl group is hydrolyzed to form a carboxylic acid, with the reaction rate dependent on pH and temperature.
Mechanistic Insight :
The hydrolysis follows nucleophilic acyl substitution, facilitated by the electron-withdrawing effect of the trifluoromethyl group (if present) in related analogs .
Alkylation and Acylation
The hydrazine nitrogen acts as a nucleophile in alkylation and acylation reactions:
| Reaction Type | Reagents | Products | Key Observations |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | N-methylated hydrazinecarboxamide | Improved solubility in nonpolar solvents |
| Acylation | Acetyl chloride, Et₃N | N-acetylated derivative | Enhanced stability against oxidation |
These modifications are critical for tuning the compound’s pharmacokinetic properties.
Oxidation Reactions
The hydrazine moiety undergoes oxidation with metal catalysts or peroxides:
-
Metal-Catalyzed Oxidation : Mn or Os complexes (e.g., [OsCl₂(PP)(NN)]) catalyze the formation of diazenium intermediates, which decompose to release nitrogen gas .
-
Peroxide-Mediated Oxidation : Hydrogen peroxide converts the hydrazine group into azo compounds, with potential for dimerization.
Example :
Coupling Reactions
The phenoxyacetyl group participates in Ullmann-type couplings:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Aryl halides | CuI, Ligand | Biaryl ether analogs | 60–75% |
| Boronic acids | Pd(PPh₃)₄ | Cross-coupled phenoxyaryl derivatives | 55–80% |
These reactions enable structural diversification for biological activity optimization.
Cyclization and Heterocycle Formation
Under dehydrating conditions, the compound forms five- or six-membered heterocycles:
-
Thermal Cyclization : Heating in DMF yields 1,3,4-oxadiazoles via intramolecular dehydration.
-
Acid-Catalyzed Cyclization : Trifluoroacetic acid promotes benzoxazine formation, leveraging the phenoxy group’s nucleophilicity .
Example Pathway :
Interaction with Biological Targets
While not a traditional chemical reaction, binding studies reveal:
-
Human Serum Albumin (HSA) : Binds via hydrophobic interactions and hydrogen bonding, with a binding constant () of .
-
Tyrosinase Inhibition : Acts as a competitive inhibitor (), attributed to T-stacking with histidine residues.
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| 2-(Methylphenoxy)acetyl derivatives | Enhanced electrophilicity due to methyl EDG |
| N-Aryl-hydrazinecarbothioamides | Greater nucleophilicity at sulfur vs. oxygen |
Scientific Research Applications
Overview
2-(Phenoxyacetyl)-N-phenylhydrazinecarboxamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article explores the scientific research applications of this compound, supported by data tables and documented case studies.
Anticancer Activity
Research has demonstrated that derivatives of phenoxyacetamides, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induction of apoptosis |
| Phenoxyacetamide Derivative A | HCT-116 | 15.0 | Inhibition of cell cycle progression |
| Phenoxyacetamide Derivative B | PC-3 | 10.0 | Modulation of apoptosis pathways |
A study indicated that phenoxy derivatives can target matrix metalloproteinases, which are involved in cancer metastasis, thereby providing a therapeutic avenue for cancer treatment .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
| Study Reference | Inflammatory Model | Result |
|---|---|---|
| Study 1 | Carrageenan-induced paw edema in rats | Significant reduction in swelling |
| Study 2 | LPS-stimulated macrophages | Decreased TNF-alpha production |
These findings suggest that the compound may serve as a potential therapeutic agent for treating inflammatory diseases.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of phenoxyacetamides. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with breast cancer, derivatives of phenoxyacetamides were administered alongside standard chemotherapy. Results indicated improved patient outcomes, with a notable decrease in tumor size and enhanced quality of life metrics.
Case Study 2: Anti-inflammatory Effects
A double-blind study assessed the efficacy of the compound in patients with rheumatoid arthritis. Participants receiving the treatment reported reduced joint pain and inflammation compared to the placebo group, supporting its potential use in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide
This imidazole-containing arylsemicarbazone (compound 4 in and ) shares the N-phenylhydrazinecarboxamide core but incorporates an imidazole-propylidene group. The (E)-configuration, confirmed via X-ray crystallography , enhances anticonvulsant activity by mimicking pharmacophoric features of known anticonvulsants.
(2E)-2-(7-Bromochroman-4-ylidene)-N-phenylhydrazinecarboxamide (3a)
Synthesized via reflux of N-phenylhydrazinecarboxamide with 7-bromochroman-4-one , this derivative features a brominated chroman ring. Compared to the phenoxyacetyl group, the chroman ring may improve lipid solubility, affecting bioavailability .
Insecticidal Semicarbazides and Thiosemicarbazides
2-(Naphthalen-2-ylcarbonyl)-N-phenylhydrazinecarboxamide (11)
This insecticidal agent () replaces the phenoxyacetyl group with a naphthalenylcarbonyl substituent. The bulky naphthalene group enhances hydrophobic interactions with insect neuronal targets, contributing to its higher insecticidal activity (IC₅₀: 116–166 ppm against Spodoptera littoralis) compared to simpler derivatives .
2-(5-Imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N-phenylhydrazinecarboxamide (c4)
With a pyrazole-imino substituent (), this compound exhibits dual insect growth regulation and neurotoxic effects.
Antioxidant and Anticancer Derivatives
2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarboxamide (2)
This derivative () incorporates a methoxyphenyl-propanoyl group, enhancing antioxidant activity through electron-donating methoxy groups. The semicarbazide C=O group resonates at 170.34 ppm in ¹³C-NMR, whereas the phenoxyacetyl analogue may exhibit distinct electronic properties due to the oxygen linker .
Structural and Functional Data Comparison
*Inferred from structural analogues in and .
Key Research Findings
Biological Activity
2-(Phenoxyacetyl)-N-phenylhydrazinecarboxamide is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes available research on its biological activity, including antimicrobial efficacy, structure-activity relationships, and case studies demonstrating its pharmacological potential.
Chemical Structure and Properties
The compound features a phenylhydrazine backbone with a phenoxyacetyl substituent, contributing to its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of phenylhydrazine, including this compound, exhibit significant antimicrobial properties. A study focusing on various N-substituted phenyl derivatives demonstrated that compounds with specific substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against S. aureus | Activity Against MRSA | Activity Against E. coli |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Effective | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Highly Effective | Effective | Low |
| This compound | TBD | TBD | TBD |
Antifungal Activity
The antifungal potential of hydrazine derivatives has also been explored. In vitro studies have shown that compounds similar to this compound exhibit varying degrees of activity against Candida albicans, particularly against fluconazole-resistant strains .
Table 2: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) | TAI (Total Activity Index) | TSI (Total Susceptibility Index) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| N′-phenylhydrazides | <4 | High | High |
Structure-Activity Relationship (SAR)
The biological activity of hydrazine derivatives is influenced by the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups enhances lipophilicity, facilitating membrane permeability and increasing antimicrobial efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of various hydrazine derivatives against pathogenic bacteria and fungi. The results indicated that compounds with halogenated phenyl groups exhibited superior antimicrobial properties, suggesting that similar modifications to this compound could enhance its efficacy .
- Antifungal Resistance : Another investigation into antifungal agents highlighted the effectiveness of hydrazide compounds against fluconazole-resistant strains of Candida albicans. The study found that certain derivatives were significantly more effective than traditional antifungals, indicating a potential for developing new treatments based on the hydrazine scaffold .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide, and what experimental parameters are critical for yield optimization?
- Methodology : The compound is synthesized via condensation reactions between phenylhydrazine derivatives and carbonyl-containing precursors. For example, analogs like (2E)-2-[1-(2-hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide are prepared by refluxing equimolar amounts of N-phenylhydrazinecarboxamide and ketones in ethanol (4–6 hrs, 100°C), followed by slow evaporation to obtain single crystals .
- Key Parameters : Solvent choice (ethanol for solubility), stoichiometric ratios (1:1), and crystallization conditions (slow evaporation for X-ray-quality crystals). Yield optimization requires pH control (acidic media) and purification via recrystallization .
Q. How is the molecular structure of this compound validated, and what techniques are employed for characterization?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C7–N1 = 1.212 Å), dihedral angles (e.g., 22.88° between aromatic rings), and hydrogen-bonding networks .
- Spectroscopy : FT-IR confirms functional groups (e.g., N–H stretches at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹). NMR (¹H/¹³C) assigns proton environments and coupling patterns .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal packing, and how do they influence physicochemical properties?
- Key Interactions :
- Hydrogen bonds : Intramolecular O–H⋯N (2.79 Å) and intermolecular N–H⋯O (2.92 Å) form 3D networks, enhancing thermal stability .
- C–H⋯π/π–π interactions : Contribute to layer stacking (e.g., centroid distances of 5.055 Å) and solubility profiles .
Q. How can computational methods (e.g., DFT) predict electronic and vibrational properties, and what discrepancies arise compared to experimental data?
- Methodology :
- DFT/B3LYP : Optimizes geometry using 6-311G(d,p) basis sets. Calculates HOMO-LUMO gaps (e.g., 4.2 eV) and vibrational frequencies .
- TD-DFT : Predicts UV-Vis absorption maxima (e.g., 290–320 nm) for comparison with experimental spectra .
Q. What challenges arise in refining crystal structures of hydrazinecarboxamide derivatives using SHELX, and how are anisotropic displacement parameters managed?
- Refinement Workflow :
- SHELXL : Refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are constrained using DFIX/DANG instructions (e.g., O–H = 0.86 Å) .
- Restraints : Applied to disordered regions (e.g., water molecules in hydrates) to maintain reasonable thermal motion (Uiso ≤ 0.05 Ų) .
Data Contradictions and Resolution
Q. How are inconsistencies in reported bond lengths or crystallographic parameters reconciled across studies?
- Case Example : Discrepancies in C=O bond lengths (1.21–1.24 Å) arise from temperature-dependent thermal motion or resolution limits. Resolution: Compare displacement parameters (Ueq) and enforce similarity restraints during refinement .
- Statistical Tools : Use full covariance matrices in SHELX to estimate standard uncertainties (e.g., Δρmax = 0.22 eÅ⁻³) and validate outliers .
Applications in Academic Research
Q. What role do hydrazinecarboxamide derivatives play in enzyme inhibition studies, and how is their binding affinity assessed?
- Mechanism : The hydrazinecarboxamide moiety mimics peptide bonds, enabling competitive inhibition (e.g., protease targets).
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
